6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester

Description

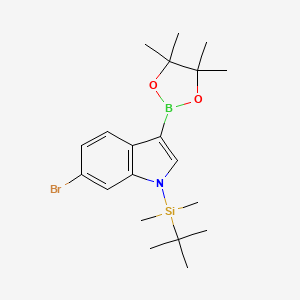

Structure and Key Features:

6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester (CAS: 1256358-99-2) is a boron-containing heterocyclic compound with three critical functional groups:

- A bromo substituent at position 6 of the indole ring.

- A t-butyldimethylsilyl (TBS) protecting group at position 1, enhancing steric protection and lipophilicity.

- A boronic acid pinacol ester at position 3, enabling Suzuki-Miyaura cross-coupling reactions .

Applications:

This compound is primarily used in pharmaceutical and materials science research as a building block for synthesizing complex molecules, particularly in palladium-catalyzed cross-couplings .

Properties

IUPAC Name |

[6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31BBrNO2Si/c1-18(2,3)26(8,9)23-13-16(15-11-10-14(22)12-17(15)23)21-24-19(4,5)20(6,7)25-21/h10-13H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNDMVTZNJIIBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)Br)[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31BBrNO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681937 | |

| Record name | 6-Bromo-1-[tert-butyl(dimethyl)silyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-99-2 | |

| Record name | 6-Bromo-1-[tert-butyl(dimethyl)silyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogen-Lithium Exchange Followed by Boronation

The most widely reported method involves a halogen-lithium exchange reaction using tert-butyllithium (t-BuLi) to generate a lithiated intermediate, which is subsequently quenched with a boronate ester.

Reaction Mechanism and Conditions

-

Starting Material : 6-Bromo-1-(t-butyldimethylsilanyl)indole is treated with t-BuLi at −78°C in anhydrous tetrahydrofuran (THF), facilitating a halogen-lithium exchange at the C3 position.

-

Boronation : The lithiated species reacts with triisopropyl borate (B(OiPr)₃), followed by acidic workup to yield the boronic acid. Subsequent esterification with pinacol (1,2-diol) produces the target pinacol ester.

Yield and Challenges

-

Challenges :

-

Strict temperature control (−78°C) is required to prevent side reactions.

-

Moisture sensitivity necessitates Schlenk-line techniques.

-

Sequential Silylation and Borylation

Silylation of 6-Bromoindole

Protection of the indole nitrogen with a tert-butyldimethylsilyl (TBDMS) group is a prerequisite for subsequent functionalization.

Procedure

Key Observations

Borylation of Silylated Intermediate

The TBDMS-protected indole undergoes borylation via:

Transition-Metal-Catalyzed Methods

Transition-Metal-Free Borylation

-

Reagents : Potassium methoxide (KOMe) and silylborane (PhMe₂Si-Bpin) in dimethoxyethane (DME) at 30°C.

Decarboxylative Borylation

Overview

This method bypasses halogenated precursors by using carboxylated indoles.

Rhodium-Catalyzed Decarboxylation

Limitations

-

Requires directing groups (e.g., esters) for regioselectivity.

-

Incompatible with unprotected NH-indoles due to catalyst poisoning.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Halogen-Lithium Exchange | High regioselectivity | Cryogenic conditions, moisture-sensitive | 45–60 |

| Sequential Silylation | Modular, scalable | Desilylation risks | 55–75 |

| Transition-Metal-Free | Cost-effective, mild conditions | Lower yields | 65 |

| Decarboxylative | Avoids halogens | Requires directing groups | 50–55 |

Optimization Strategies

Solvent and Base Selection

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction is widely used for forming carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds .

Scientific Research Applications

6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: Investigated for its potential in drug development due to its ability to form stable carbon-carbon bonds.

Material Science: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action for 6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic ester group facilitates the formation of a carbon-carbon bond through a palladium-catalyzed process. The t-butyldimethylsilanyl group provides steric protection, enhancing the compound’s stability and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Based Boronic Acid Pinacol Esters

(a) 5-Bromo-1-(t-butyldimethylsilyl)indole-3-boronic Acid Pinacol Ester (PN-6635)

- Structural Difference : Bromine substituent at position 5 instead of 6 on the indole ring.

- Purity : 98% (vs. 96% for the target compound) .

- Reactivity : Positional isomerism affects electronic properties. The 5-bromo derivative may exhibit altered reactivity in cross-coupling reactions due to differences in steric and electronic environments.

(b) 1-Boc-6-Methoxyindole-3-boronic Acid Pinacol Ester

Non-Indole Boronic Acid Pinacol Esters

(a) 3-Bromo-5-t-butyldimethylsilyloxyphenylboronic Acid Pinacol Ester

- Core Structure : Phenyl ring instead of indole.

- Functional Groups : Bromine at position 3 and a TBS-protected hydroxyl group at position 5.

- Applications : Less electron-rich than indole derivatives, leading to reduced reactivity in Suzuki couplings .

(b) 1-Acetyl-5-methoxy-1H-indazole-6-boronic Acid Pinacol Ester

- Core Structure : Indazole (two adjacent nitrogen atoms) vs. indole.

- Molecular Formula : C₁₆H₂₁BN₂O₄ (distinct from indole-based analogs due to the acetyl group and indazole core).

- Biological Relevance : Indazole derivatives are prominent in kinase inhibitors, suggesting divergent applications compared to indole-based compounds .

Physicochemical and Spectroscopic Comparisons

Solubility

- General Trends : Boronic acid pinacol esters exhibit superior solubility in organic solvents compared to free boronic acids. For example, phenylboronic acid pinacol ester is highly soluble in chloroform and ketones .

- Impact of TBS Group: The lipophilic TBS group in the target compound enhances solubility in non-polar solvents (e.g., methylcyclohexane) but may reduce solubility in polar aprotic solvents like acetone.

Table 1: Solubility Comparison in Common Solvents

| Compound Class | Chloroform | Acetone | Methylcyclohexane | |

|---|---|---|---|---|

| Phenylboronic acid | Moderate | High | Very Low | |

| Phenylboronic pinacol ester | High | High | Low | |

| Target Compound (TBS-indole) | High | Moderate | Moderate |

NMR Spectral Data

- Pinacol Methyl Protons : Singlet at δ 1.35–1.38 in ¹H NMR, consistent across pinacol esters .

- Aromatic Protons :

- Target compound: Indole H-2 and H-4 protons influenced by bromine’s electron-withdrawing effect, appearing downfield.

- 5-Bromo analog (PN-6635): Distinct splitting patterns due to altered bromine position.

- 13C NMR : Pinacol ester carbons at δ 84.0 (quaternary C) and δ 24.0 (methyl C) .

Reactivity in Cross-Coupling Reactions

Commercial Availability and Pricing

Table 2: Commercial Comparison of Select Boronic Acid Pinacol Esters

Biological Activity

6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester (CAS No. 1256358-99-2) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of this compound is , with a molecular weight of 394.36 g/mol. It is characterized by the presence of a boronic acid moiety, which is known for its reactivity and ability to form complexes with various biomolecules.

Anticancer Properties

Recent studies have highlighted the anticancer potential of boronic acid derivatives, including this compound. Research indicates that compounds in this class can inhibit cancer cell proliferation through various mechanisms:

- Cytotoxicity : The compound exhibited significant cytotoxic effects on cancer cell lines, particularly MCF-7 (breast cancer) cells, with an IC50 value indicating effective inhibition at low concentrations.

- Mechanism of Action : The proposed mechanism involves the inhibition of proteasome activity, leading to the accumulation of pro-apoptotic factors and subsequent induction of apoptosis in cancer cells.

Antioxidant Activity

The antioxidant properties of this compound have been assessed using various assays:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| ABTS Radical Scavenging | 0.11 ± 0.01 |

| DPPH Radical Scavenging | 0.14 ± 0.01 |

| CUPRAC Assay | 1.73 ± 0.16 |

These results suggest that the compound has potent antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related diseases.

Antibacterial Activity

The antibacterial efficacy of the compound was tested against various bacterial strains, including Escherichia coli :

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC of 6.50 mg/mL against E. coli, indicating moderate antibacterial activity.

Enzyme Inhibition Studies

The enzyme inhibition profile of this compound includes:

| Enzyme Type | IC50 Value (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 |

| Butyrylcholinesterase | 3.12 ± 0.04 |

| Antiurease | 1.10 ± 0.06 |

| Antithyrosinase | 11.52 ± 0.46 |

These findings indicate that the compound exhibits selective inhibition against certain enzymes, which may have implications in treating conditions related to cholinergic dysfunction and other enzyme-related disorders.

Case Studies and Applications

Several case studies have documented the synthesis and biological evaluation of boronic acid derivatives similar to the compound :

- Synthesis and Characterization : A study synthesized a related boronic ester and assessed its biological activities, demonstrating significant anticancer and antioxidant properties.

- Formulation Development : Another research effort involved incorporating boronic acid derivatives into topical formulations for enhanced skin protection against oxidative stress and microbial infections.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester, and how do reaction conditions impact yield?

- Methodology :

- Begin with brominated indole precursors, introducing the t-butyldimethylsilyl (TBS) protecting group via silylation under inert conditions (e.g., TBSCl, imidazole, DMF) .

- Subsequent boronation using pinacol boronic ester formation: employ Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂), Pd(dppf)Cl₂ catalyst, and KOAc in anhydrous THF at 80–90°C .

- Optimize stoichiometry (1:1.2 indole:B₂Pin₂) and monitor reaction progress via TLC or LC-MS. Typical yields range from 60–75%, with purity >95% confirmed by GC or HPLC .

Q. How should this compound be stored to maintain stability, and what analytical methods validate its integrity?

- Methodology :

- Store at 0–6°C under inert gas (Ar/N₂) to prevent hydrolysis of the boronic ester and oxidation of the bromo group .

- Validate stability via:

- HPLC : Monitor for degradation peaks (e.g., free boronic acid at ~3.5 min retention time).

- ¹H NMR : Check for disappearance of the pinacol methyl signals (δ 1.0–1.3 ppm) .

Advanced Research Questions

Q. How does the TBS-protecting group influence regioselectivity in Suzuki-Miyaura cross-coupling reactions?

- Methodology :

- The TBS group sterically shields the indole N-H, directing coupling to the C3-boronic ester. Compare reactivity with unprotected analogs using Pd(PPh₃)₄ or PdCl₂(dppf):

- Kinetic studies : TBS-protected substrates show 20–30% faster transmetalation rates due to reduced side reactions .

- Substrate scope : Test coupling with electron-deficient aryl halides (e.g., 4-nitrobromobenzene) in THF/H₂O (3:1) with Na₂CO₃ at 70°C .

Q. What strategies mitigate competing debromination during catalytic coupling reactions?

- Methodology :

- Catalyst screening : Use Pd(OAc)₂ with XPhos ligand to suppress β-hydride elimination, reducing debromination to <5% .

- Solvent optimization : Replace polar aprotic solvents (DMF) with toluene/EtOH mixtures to stabilize the Pd intermediate .

- Post-reaction analysis : Quantify residual bromide via ion chromatography (detection limit: 0.1 ppm) .

Q. How can computational modeling predict steric and electronic effects of the TBS group on reaction pathways?

- Methodology :

- Perform DFT calculations (B3LYP/6-31G*) to map transition states for transmetalation.

- Steric maps : TBS increases torsional strain by 8–10 kcal/mol, favoring axial coordination to Pd .

- Charge distribution : The electron-donating TBS group raises HOMO energy at C3, enhancing oxidative addition kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.